4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.19467705 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antisecretory Agents and H+/K+-ATPase Inhibitors
Compounds with structures similar to the one mentioned have been explored for their potential as antisecretory agents, particularly in the context of H+/K+-ATPase inhibition. This enzyme plays a critical role in gastric acid secretion, and inhibitors can be effective in treating conditions like peptic ulcers. For instance, research on benzimidazole sulfoxides has demonstrated the importance of pyridine nitrogen in controlling the stability and activity of these inhibitors under physiological conditions (Ife et al., 1989).
Synthesis and Characterization of Analogues
The synthesis of analogues and their high-yield production for various applications, including as precursors for radiopharmaceuticals, has been a significant area of research. An example is the synthesis of (S)-BZM and (S)-IBZM, starting from dimethoxybenzoic acid, which highlights the methodologies for obtaining high-purity compounds for medical applications (Bobeldijk et al., 1990).
Histone Deacetylase Inhibitors for Cancer Therapy
Some compounds with similar structures have been identified as histone deacetylase (HDAC) inhibitors, showing promise in cancer therapy. These inhibitors can block cancer cell proliferation and induce apoptosis, making them potential candidates for anticancer drugs. For example, the compound MGCD0103 has been found to selectively inhibit HDACs, showcasing the therapeutic potential of such molecules (Zhou et al., 2008).
Aggregation-Enhanced Emission Properties
Research into compounds with pyridine and benzamide groups has also explored their optical properties, such as aggregation-enhanced emission (AEE). These properties are critical in developing materials for optical and electronic applications. The study of pyridyl substituted benzamides has provided insights into how structural modifications can influence luminescence and responsiveness to various stimuli (Srivastava et al., 2017).
Novel Synthetic Pathways
Innovations in synthetic chemistry often focus on creating novel compounds with potential therapeutic applications. For example, the development of new synthesis methods for pyrido[1,2-a]benzimidazoles has been explored, demonstrating the versatility of these compounds in medicinal chemistry and materials science (Masters et al., 2011).
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-5-4-12-24-18(13-22-19(15)24)14-23-20(25)17-8-6-16(7-9-17)10-11-21(2,3)26/h4-9,12-13,26H,10-11,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTGKZAZAGFSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CNC(=O)C3=CC=C(C=C3)CCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.